1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3S/c17-16(18,19)12-2-1-3-15(10-12)25(23,24)21-8-4-13(5-9-21)20-7-6-14(22)11-20/h1-3,10,13-14,22H,4-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVNFZZYTTYNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
Table 1: Key Structural Differences and Similarities
Key Observations:
- Sulfonyl vs. Amide/Urea Linkages : The target compound’s aryl sulfonyl group (3-CF₃-substituted) distinguishes it from amide-linked analogs (e.g., 8a) and urea derivatives (e.g., 14d, 12). Sulfonyl groups enhance electrophilicity and may improve target binding via stronger dipole interactions .
- Pyrrolidin-3-ol vs. Phenoxy/Urea Groups: The pyrrolidin-3-ol moiety offers a hydroxyl group for hydrogen bonding, unlike the phenoxy or urea groups in 14d and 12, which rely on ether or urea linkages for solubility and target engagement .
Key Observations:
- The target compound’s synthesis likely parallels 14d, involving sulfonylation and subsequent coupling, but yields may vary due to the steric bulk of the 3-CF₃ group.
- Urea derivatives (e.g., 12, 14d) generally exhibit moderate yields (~50–65%), while amide couplings (e.g., 8a) are more efficient (~64%) .
Table 3: Activity and Stability Profiles
Key Observations:
- Lipophilicity : The target compound’s higher LogP (estimated ~3.2) compared to 12 and 14d suggests improved membrane permeability, critical for central nervous system (CNS) drug candidates.
- Enzyme Inhibition : The combination of sulfonyl and pyrrolidin-3-ol groups may mimic transition states in sEH or protease enzymes, similar to urea-based sEH inhibitors like 12 .
- Metabolic Stability: The CF₃ group in the target compound likely enhances resistance to oxidative metabolism compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
